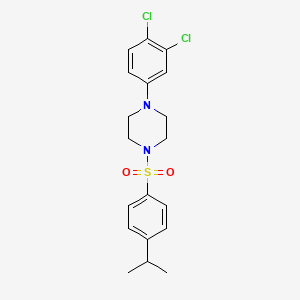
1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H22Cl2N2O2S and its molecular weight is 413.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-Dichlorophenyl)-4-((4-isopropylphenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20Cl2N2O2S
- Molecular Weight : 397.34 g/mol
- CAS Number : 895651-20-4
The compound features a piperazine core substituted with a dichlorophenyl group and a sulfonyl group attached to an isopropylphenyl moiety. This structural configuration is pivotal for its biological interactions.
This compound has been investigated for various biological activities:
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against a range of bacterial strains .
- Cancer Chemotherapy : Some analogs have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Biological Activities and IC50 Values
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 2.14 ± 0.003 | |
| Antibacterial (E. coli) | 0.63 ± 0.001 | |
| Antiproliferative (Colon Cancer) | 1.21 ± 0.005 |
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibition of AChE by various piperazine derivatives, including our compound of interest. The results indicated that the compound binds effectively to the enzyme's active site, leading to significant inhibition compared to control substances .
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial activity of several piperazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against E. coli and Staphylococcus aureus, with IC50 values indicating strong potential for development as an antibacterial agent .
Case Study 3: Cancer Cell Line Testing
The antiproliferative properties were tested against colon cancer cell lines, revealing that the compound significantly reduced cell viability at micromolar concentrations. This suggests that it may serve as a lead compound for further development in cancer therapy .
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)16-5-8-18(20)19(21)13-16/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBQVCUCZRIFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














